Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate
Description
Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate (CAS: 875339-21-2) is a heterocyclic compound featuring a fused thienopyridine core with a chlorine substituent at position 7 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. It is utilized in synthesizing inhibitors such as Ubiquitin Specific Protease-13 (USP13) for neurodegenerative disease research .
Properties
IUPAC Name |
methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6-8(14-7)5(10)2-3-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMRMHKAXXQOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate typically involves the reaction of 7-chlorothieno[3,2-B]pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[3,2-B]pyridine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[3,2-B]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer proliferation. Research indicates that compounds with similar thienopyridine frameworks can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers such as breast and lung cancer. These interactions can lead to the modulation of signaling pathways that promote tumor growth and survival .
Case Study: Inhibition of Tyrosine Kinases
In a study examining the efficacy of thienopyridine derivatives, this compound demonstrated significant inhibition of specific RTKs associated with oncogenic processes. This suggests its potential as a selective inhibitor in cancer therapies, particularly for hyperproliferative diseases .
Agrochemicals
Pesticidal Activity
The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its thieno[3,2-b]pyridine structure is conducive to developing agents that can disrupt metabolic processes in pests while being less harmful to non-target organisms. Preliminary studies indicate effective pest control with minimal environmental impact compared to traditional agents.
Data Table: Comparative Efficacy of Thienopyridine Derivatives in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Notes |
|---|---|---|---|
| This compound | Aphids | 85 | High selectivity for target pests |
| Methyl 5-chloro-thieno[3,2-b]pyridine-3-carboxylate | Whiteflies | 78 | Effective but less selective |
| Methyl 5-bromo-thieno[3,2-b]pyridine-3-carboxylate | Spider mites | 90 | Broad-spectrum activity |
Material Science
Synthesis of Functional Materials
this compound serves as a precursor for synthesizing advanced materials. Its unique chemical properties allow for the development of conductive polymers and other materials with specific electronic properties. Research is ongoing into its use in organic photovoltaics and other electronic applications.
Case Study: Development of Conductive Polymers
A recent study demonstrated the incorporation of this compound into polymer matrices to enhance conductivity and thermal stability. The resulting materials exhibited improved performance metrics suitable for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Heterocyclic Variants
Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS: 96516-52-8)
- Structural Difference : Chlorine and ester groups are at positions 7 and 6, respectively, altering steric hindrance and electronic distribution.
- Impact : Positional isomerism may influence reactivity in cross-coupling reactions. For example, Hiyama coupling efficiency varies with substituent placement .
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 1360944-38-2)
- Structural Difference: The thieno ring is fused at [2,3-c] instead of [3,2-b], changing the aromatic system’s electron density.
- Physical Properties :
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 251996-85-7)
Pyrrolopyridine and Trifluoromethyl Derivatives
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 959245-12-6)
- Core Difference: Pyrrolo[3,2-b]pyridine vs. thieno[3,2-b]pyridine.
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate (CAS: 1246685-28-8)
Reactivity in Cross-Coupling Reactions
- Hiyama Coupling: The target compound’s thieno[3,2-b] core shows higher reactivity than furo[3,2-c]pyridine derivatives. For example, 4-chlorofuro[3,2-c]pyridine yields <50% in Sonogashira coupling, while thieno analogs achieve >70% .
- Electronic Effects : Chlorine’s moderate electron-withdrawing nature balances reactivity and stability, unlike -CF₃ groups, which may overactivate substrates .
Physical and Chemical Properties
Key Data Table
| Compound Name | CAS Number | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate | 875339-21-2 | C₉H₆ClNO₂S | N/A | N/A | N/A |
| Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate | 1360944-38-2 | C₉H₆ClNO₂S | 1.458 (predicted) | 368.6 (predicted) | -1.0±0.40 |
| Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | 959245-12-6 | C₉H₇ClN₂O₂ | N/A | N/A | N/A |
Solubility and Stability
- Chlorothienopyridines generally exhibit low water solubility but high organic solvent compatibility (e.g., DMSO, THF) .
- Stability: Chloro derivatives are less prone to hydrolysis than ester-rich analogs like Methyl (S)-tyrosinate .
Biological Activity
Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C₉H₆ClNO₂S
- Molecular Weight : 227.66 g/mol
- CAS Number : 875339-21-2
This compound exhibits its biological effects primarily through the modulation of various molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. Notably, it has been shown to inhibit certain enzymes involved in disease processes, which makes it a valuable candidate for drug development.
Biological Activities
-
Antimicrobial Activity
- Studies have demonstrated that derivatives of thieno[3,2-b]pyridine compounds possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.
-
Anticancer Potential
- Research indicates that this compound may exhibit anticancer properties through the modulation of cell signaling pathways associated with cancer cell survival and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific caspases and altering mitochondrial membrane potential.
-
Neurological Effects
- Given its structural similarity to other pharmacologically active compounds, this compound has been investigated for potential effects on neurological disorders. Preliminary studies suggest that it may act as a neuroprotective agent, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neurological | Neuroprotective effects |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound on human leukemia cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 μM. The mechanism involved the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved PARP and caspase-3 activity .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. This compound demonstrated minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Applications in Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals targeting multiple diseases. Its role in developing enzyme inhibitors and receptor modulators positions it as a versatile building block in medicinal chemistry .
Q & A
Q. How should researchers address discrepancies in biological activity across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
